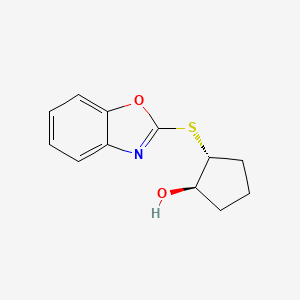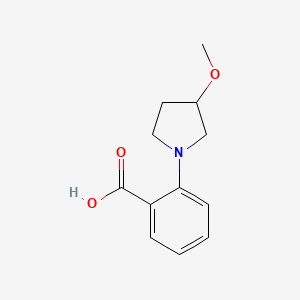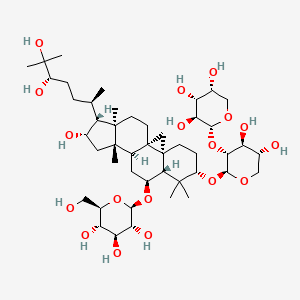![molecular formula C11H16N2OS B1474455 (1R,2R)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]cyclopentan-1-ol CAS No. 1932717-15-1](/img/structure/B1474455.png)
(1R,2R)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]cyclopentan-1-ol
Übersicht
Beschreibung
(1R,2R)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]cyclopentan-1-ol, commonly known as (1R,2R)-2-sulfanylcyclopentan-1-ol, is an organic compound that has been studied for its potential applications in various scientific fields. It is a cyclic sulfonamide that has a unique combination of properties, such as being non-toxic and having a low melting point. This compound has been studied for its ability to act as a catalyst in various reactions, as well as its potential use in drug design and development.
Wirkmechanismus
The mechanism of action of ((1R,2R)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]cyclopentan-1-ol)-2-sulfanylcyclopentan-1-ol is not yet fully understood. However, it is believed to act as a catalyst in various reactions by forming a cyclic sulfonamide ring. This ring is thought to be able to stabilize the reaction intermediates, thus allowing for the desired reaction to occur.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((1R,2R)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]cyclopentan-1-ol)-2-sulfanylcyclopentan-1-ol are not yet fully understood. However, it is believed to be non-toxic and to have a low melting point, making it an ideal candidate for use in drug delivery systems. In addition, it has been studied for its potential use in drug design and development, as well as for its ability to act as a catalyst in various reactions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ((1R,2R)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]cyclopentan-1-ol)-2-sulfanylcyclopentan-1-ol in lab experiments include its non-toxic nature, its low melting point, and its ability to act as a catalyst in various reactions. However, there are some limitations to using this compound in lab experiments. For example, its mechanism of action is not yet fully understood, and it may not be suitable for use in certain types of reactions. In addition, it may not be cost-effective to synthesize this compound in large quantities.
Zukünftige Richtungen
The potential future directions for ((1R,2R)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]cyclopentan-1-ol)-2-sulfanylcyclopentan-1-ol include further research into its mechanism of action, its potential use in drug design and development, and its ability to act as a catalyst in various reactions. In addition, further research could be conducted into its potential use in the synthesis of organic molecules and the formation of polymers. Finally, further research could be conducted into its potential use in drug delivery systems, as well as its potential toxicity and its potential cost-effectiveness.
Wissenschaftliche Forschungsanwendungen
((1R,2R)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]cyclopentan-1-ol)-2-sulfanylcyclopentan-1-ol has been studied for its potential use in scientific research. It has been found to act as a catalyst in various reactions, including the synthesis of organic molecules and the formation of polymers. In addition, it has been studied for its potential use in drug design and development. It has been found to be non-toxic and to have a low melting point, making it an ideal candidate for use in drug delivery systems.
Eigenschaften
IUPAC Name |
(1R,2R)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylcyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-7-6-8(2)13-11(12-7)15-10-5-3-4-9(10)14/h6,9-10,14H,3-5H2,1-2H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGQLNZKRAUGRC-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2CCCC2O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)S[C@@H]2CCC[C@H]2O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]cyclopentan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



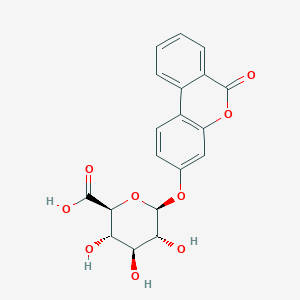
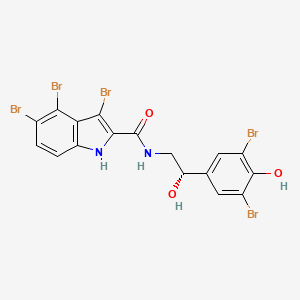
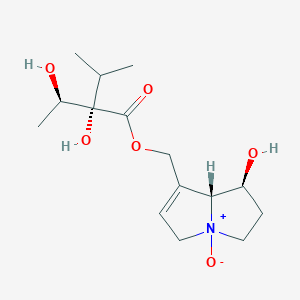
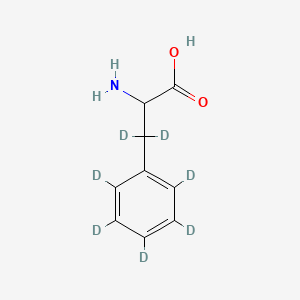
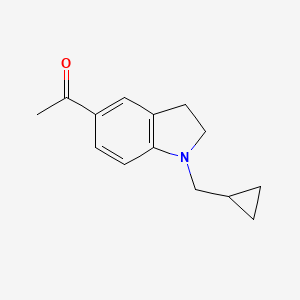
![4-[(1R,2R)-2-hydroxycyclopentyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1474379.png)
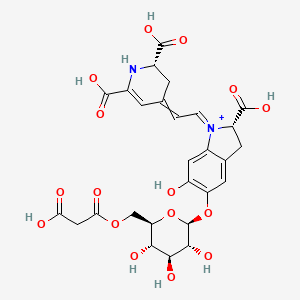
![(1R,2R)-2-{[4-(propan-2-yl)phenyl]sulfanyl}cyclopentan-1-ol](/img/structure/B1474384.png)

